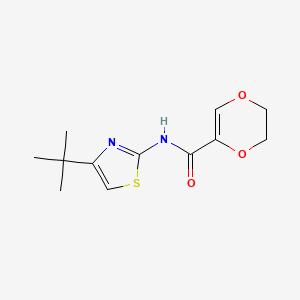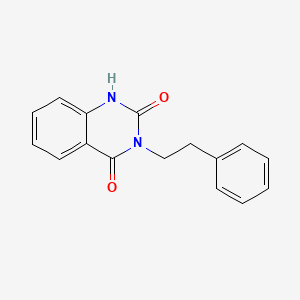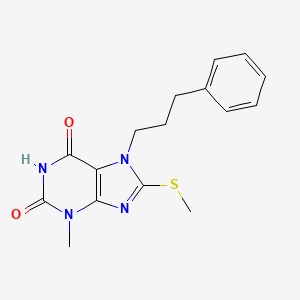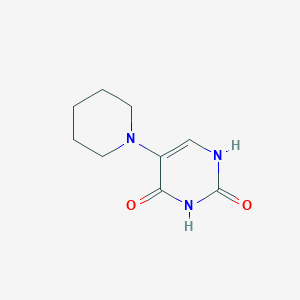
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide, also known as 2-CNE-5-TMB, is an organosulfonamide compound used in scientific research. It is a member of the benzene-1-sulfonamide family, with several distinct chemical and physical properties. This compound has been studied for its potential applications in various fields, including organic synthesis, biochemistry, and pharmacology.
科学研究应用
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has been studied for its potential applications in organic synthesis, biochemistry, and pharmacology. In organic synthesis, it has been used as a reagent for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. In biochemistry, it has been used as a substrate for the enzyme carbonic anhydrase, as well as a ligand for metal-ion complexes. In pharmacology, it has been studied for its potential use as a drug for the treatment of certain diseases, such as cancer and diabetes.
作用机制
The mechanism of action of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide is not yet fully understood. However, it is believed to act by binding to the active site of the enzyme carbonic anhydrase, resulting in the inhibition of its activity. It is also thought to act as a ligand for metal-ion complexes, which can affect the activity of certain enzymes and receptors.
Biochemical and Physiological Effects
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme carbonic anhydrase, resulting in decreased levels of carbon dioxide in the bloodstream. It has also been shown to bind to certain metal-ion complexes, which can affect the activity of certain enzymes and receptors.
实验室实验的优点和局限性
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has several advantages and limitations for use in laboratory experiments. Its relatively low cost and easy availability make it a suitable reagent for organic synthesis and biochemistry experiments. However, its low solubility in water and its instability in the presence of light and oxygen limit its utility in certain applications.
未来方向
The potential applications of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide are still being explored. Future research could focus on its use as a drug for the treatment of certain diseases, such as cancer and diabetes. Additionally, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. Other possible future directions include the development of new synthetic methods for the synthesis of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide and the exploration of its potential applications in other fields, such as materials science and nanotechnology.
合成方法
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2-chloro-N-(2-phenoxyethyl)-benzene-1-sulfonamide with trifluoromethanesulfonic anhydride. The reaction is conducted in an aprotic solvent, such as dimethylformamide (DMF), at a temperature of 60-80 °C. The resulting product is then purified via column chromatography.
属性
IUPAC Name |
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3S/c16-13-7-6-11(15(17,18)19)10-14(13)24(21,22)20-8-9-23-12-4-2-1-3-5-12/h1-7,10,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOXWQUBICEYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6419793.png)


![5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B6419803.png)
![3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B6419812.png)



![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide](/img/structure/B6419847.png)
![7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline](/img/structure/B6419849.png)

![8-(2-ethoxyethyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419866.png)
![7,8-dimethyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6419871.png)